
(1S)-1-(2-Anthryl)butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Anthryl)butylamine is an organic compound that features an anthracene moiety attached to a butylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Anthryl)butylamine typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and a suitable butylamine precursor.
Reaction Conditions: The anthracene is functionalized to introduce a reactive group, such as a halide, which can then undergo nucleophilic substitution with the butylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2-Anthryl)butylamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amine group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for its potential pharmacological activities.
Industry: Used in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-Anthryl)butylamine would depend on its specific application. In biological systems, it might interact with cellular components through its amine group, while in materials science, its electronic properties would be of primary interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(2-Anthryl)ethylamine: Similar structure but with a shorter alkyl chain.
(1S)-1-(2-Anthryl)propylamine: Intermediate chain length.
(1S)-1-(2-Anthryl)pentylamine: Longer alkyl chain.
Uniqueness
(1S)-1-(2-Anthryl)butylamine is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity.
Eigenschaften
Molekularformel |
C18H19N |
|---|---|
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
(1S)-1-anthracen-2-ylbutan-1-amine |
InChI |
InChI=1S/C18H19N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h3-4,6-12,18H,2,5,19H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
PINNTGPRSWYILF-SFHVURJKSA-N |
Isomerische SMILES |
CCC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Kanonische SMILES |
CCCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


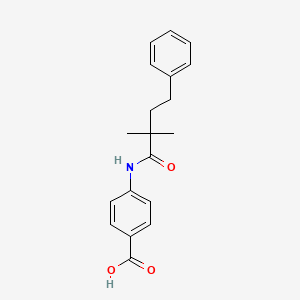
![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)
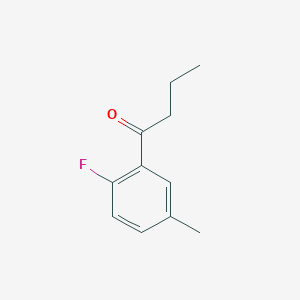
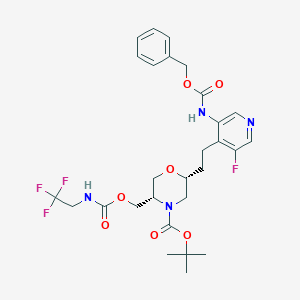
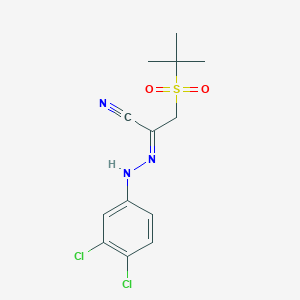

![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047198.png)
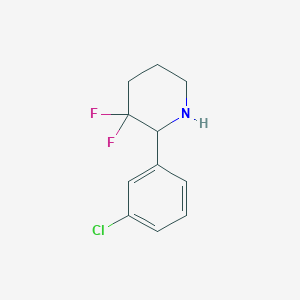



![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13047220.png)


